2-Amino-2-(3-chlorophenyl)acetamide
CAS No.:
Cat. No.: VC16262066
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 2-amino-2-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) |
| Standard InChI Key | USLQKRUQWVTPSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)N)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The core structure of 2-amino-2-(3-chlorophenyl)acetamide consists of a benzene ring substituted with a chlorine atom at the meta position (C3), linked to an acetamide group through a chiral carbon center bearing an amino group. This configuration introduces both steric and electronic effects that influence reactivity and biological interactions . The IUPAC name 2-amino-2-(3-chlorophenyl)acetamide reflects the substitution pattern and functional groups.
Key spectroscopic data for structural elucidation include:
-
¹H NMR: Expected signals for aromatic protons (δ 7.2–7.8 ppm), amide NH₂ (δ 6.5–7.0 ppm), and α-carbon protons (δ 4.0–4.5 ppm).
-
¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~167 ppm), aromatic carbons (δ 125–135 ppm), and the chiral carbon (δ ~55 ppm) .
Comparative Analysis with Structural Analogs
The following table highlights structural and functional differences between 2-amino-2-(3-chlorophenyl)acetamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-Amino-2-(3-chlorophenyl)acetamide | C₈H₉ClN₂O | 200.63 | Chiral α-amino acetamide with 3-Cl substituent |
| 2-(3-Chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | Acetamide lacking α-amino group |
| (R)-2-Amino-2-(2-chlorophenyl)acetamide hydrochloride | C₈H₁₀Cl₂N₂O | 221.08 | Chiral analog with 2-Cl substituent and HCl salt |
The presence of the α-amino group in 2-amino-2-(3-chlorophenyl)acetamide distinguishes it from simpler acetamides like 2-(3-chlorophenyl)acetamide, enabling hydrogen bonding and ionic interactions in biological systems .
Synthesis and Manufacturing Considerations
Proposed Synthetic Routes
While no direct synthesis protocols for 2-amino-2-(3-chlorophenyl)acetamide are publicly documented, analogous methods for α-amino acetamides suggest potential pathways:
-
Reductive Amination of α-Ketoamides:
A reported Mg(OtBu)₂-catalyzed oxidation of α-azido arylethanones using tert-butyl hydroperoxide (TBHP) yields primary α-ketoamides . Subsequent reductive amination with ammonia or ammonium acetate could introduce the α-amino group. For example:This method, validated for similar substrates, offers a plausible route but requires optimization for the 3-chloro derivative .
-
Chiral Resolution:
Given the compound’s chirality, enzymatic or chemical resolution of racemic mixtures could isolate the desired enantiomer. Techniques such as chiral HPLC or diastereomeric salt formation are commonly employed for such purposes.
Challenges in Scale-Up
The discontinuation of 2-amino-2-(3-chlorophenyl)acetamide by suppliers like CymitQuimica suggests unresolved challenges in large-scale synthesis, including:
-
Low Yield: Multi-step reactions involving azide intermediates pose safety risks and efficiency limitations.
-
Chiral Purity: Maintaining enantiomeric excess during synthesis and purification remains technically demanding.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
Aqueous Solubility: The compound’s polarity, conferred by the amide and amino groups, suggests moderate water solubility (~10–50 mg/mL), though experimental data are lacking.
-
LogP: Estimated at 1.2–1.8, indicating balanced lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous α-amino acetamides reveals decomposition temperatures above 150°C, suggesting reasonable thermal stability for storage and handling.
Comparative Bioactivity with Structural Analogs
2-(3-Chlorophenyl)acetamide
Lacking the α-amino group, this analog shows weak antimicrobial activity (MIC > 500 µg/mL against E. coli), underscoring the importance of the amino moiety for potency .
(R)-2-Amino-2-(2-chlorophenyl)acetamide Hydrochloride
The ortho-chloro derivative exhibits anticonvulsant activity in rodent models (ED₅₀ = 12 mg/kg), suggesting positional isomerism significantly impacts bioactivity.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing enantioselective routes using asymmetric catalysis could improve yield and purity.
-
ADME Studies: Pharmacokinetic profiling, including absorption and metabolism, is critical for therapeutic applications.
-
Target Identification: High-throughput screening against disease-relevant targets (e.g., kinases, proteases) would elucidate mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume